molecular formula C10H11NO2 B1405967 4-(2-Hydroxyethoxy)-2-methylbenzonitrile CAS No. 1448674-18-7

4-(2-Hydroxyethoxy)-2-methylbenzonitrile

Cat. No. B1405967
CAS RN: 1448674-18-7
M. Wt: 177.2 g/mol
InChI Key: IISZYETXSAOZHL-UHFFFAOYSA-N
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Description

“4-(2-Hydroxyethoxy)-2-methylbenzonitrile” is also known as “2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone”. It is a photoinitiator and can be used in the synthesis of various materials . Its linear formula is HOCH2CH2OC6H4COC(CH3)2OH .


Synthesis Analysis

The compound has been used in the synthesis of water-soluble polymeric photoinitiators (PPIs) for free radical polymerization . It has also been used in the preparation of UV-VIS curable PEG hydrogels for biomedical applications .


Molecular Structure Analysis

The molecular formula of “4-(2-Hydroxyethoxy)-2-methylbenzonitrile” is C12H16O4 . The molecular weight is 224.25 .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of polyacrylamide-grafted chitosan nanoparticles by copolymerization of acrylamide and chitosan nanoparticles . It has also been used in the synthesis of hydrophobic polyurethane sponge through thiol–ene Click reaction .


Physical And Chemical Properties Analysis

The compound has a melting point of 88-90 °C (lit.) . It is soluble in methanol . The compound has a density of 1.183±0.06 g/cm3 (Predicted) and a vapor pressure of 0Pa at 25℃ .

Scientific Research Applications

Synthesis and Pharmacological Use

  • Selective Serotonin 2A Receptor Agonist: 4-(2-Hydroxyethoxy)-2-methylbenzonitrile has been synthesized as a potent and selective serotonin 2A receptor agonist, extensively used as a pharmacological tool in various in vivo and in vitro studies (Kristensen et al., 2021).

Thermochemical Properties

  • Gas-Phase Enthalpies: The compound's gas-phase enthalpies of formation were studied using combustion calorimetry and vaporization enthalpies determined by the transpiration method, providing valuable data for thermochemical modeling (Zaitseva et al., 2015).

Pharmacological Investigations

  • Serotonin 2A Receptor Signaling Exploration: Due to its high selectivity for serotonin 2A receptors, it has been utilized to investigate the effects of selective activation of these receptors in various animal models (Märcher Rørsted et al., 2021).

Molecular Design and Material Science

  • Nonlinear Optical Polyurethanes: This compound was used to synthesize novel Y-type polyurethanes with nonlinear optical chromophores, showing high thermal stability and potential for electro-optic applications (Lee et al., 2004).

Mechanism of Action

Upon UV activation, “4-(2-Hydroxyethoxy)-2-methylbenzonitrile” dissociates into benzoyl and ketyl radicals, which induce polymerization . It can also be activated in solution or thin polymer films by ultraviolet (UVA) light in the presence of a free radical initiator .

Safety and Hazards

The compound is classified as Aquatic Chronic 2 according to its safety information . It is recommended to avoid breathing vapors, mist or gas, and to use personal protective equipment .

Future Directions

The compound has potential usage in biomaterials . It can be used in water-based photocuring systems, with high melting point, and can also be used in UV-curable powder coatings . It is a high-efficiency non-yellowing UV photoinitiator . It holds great promise for large-scale production, not only because of its efficient process for producing nano/micro-particles with high solid content, but also thanks to the facile control over the particle size and morphology .

properties

IUPAC Name

4-(2-hydroxyethoxy)-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8-6-10(13-5-4-12)3-2-9(8)7-11/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISZYETXSAOZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethoxy)-2-methylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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